molecular formula C7H8ClNS2 B1519904 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride CAS No. 1172699-35-2

2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride

Cat. No. B1519904
M. Wt: 205.7 g/mol
InChI Key: KUQIZHGWYJUOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a compound that consists of two fused thiophene rings . It is a white solid with the molecular formula C7H7NS2 . It is also known as 2-(Aminomethyl)-1,4-dithiapentalene hydrochloride, or (Thieno[3,2-b]thien-2-yl)methylamine hydrochloride .


Synthesis Analysis

The synthesis of thienothiophene, which is the core structure of the compound, involves cyclization reactions of substituted thiophenes . More efficient syntheses of thienothiophene and its derivatives involve cyclization reactions of substituted thiophenes .


Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” consists of two fused thiophene rings . The compound is aromatic and bicyclic .


Physical And Chemical Properties Analysis

“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a white solid . It has a molecular weight of 205.73 . The compound has higher LUMO energy levels than PC61BM, indicating that it can be used in photovoltaic applications .

Scientific Research Applications

1. Antioxidant Potential and Enzyme Inhibition

  • Application : Thieno[2,3-b]thiophene derivatives have been evaluated for their in vitro antioxidant potential, α-glucosidase and β-glucuronidase inhibition, and anticancer activity against PC-3 cell lines .
  • Method : The compounds were synthesized and then tested for their antioxidant potential and enzyme inhibition .
  • Results : Compounds 2b, 5a, and 5b showed potent inhibition of β-glucuronidase enzyme, more active than the standard d-saccharic acid 1,4-lactone. Compounds 5a and 5b were also found to be potent α-glucosidase inhibitors as compared to the standard drug acarbose .

2. Industrial Chemistry and Material Science

  • Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not provided in the source .

3. Photovoltaic and Photocatalytic Applications

  • Application : Thieno[3,2-b]thiophene-based photosensitizers have been used in photovoltaic and photocatalytic applications . They have been used in dye-sensitized solar cells (DSSCs) and photocatalytic hydrogen production systems .
  • Method : Organic dyes based on thieno[3,2-b]thiophene π-linker comprising different alkyl side chains were synthesized and characterized. Their photophysical and electrochemical properties were studied .
  • Results : A power conversion efficiency (PCE) of 5.25% in DSSCs and a decent H2 turnover number (TON) of 5170 (48 h) in platinized TiO2 hydrogen production system were demonstrated .

4. Dye-Sensitized Solar Cells

  • Application : Thieno[3,2-b]thiophene-based push–pull organic dyes have been used in dye-sensitized solar cells .
  • Method : The dyes were synthesized and their optical and electrochemical properties were studied .
  • Results : Triphenylamine−thienothiophene functionalized with a cyanoacetic acid anchoring group displayed the highest conversion efficiency (3.68%) as the dye sensitizer in nanocrystalline TiO2 solar cells .

5. Donor-Acceptor Copolymers

  • Application : Thieno[3,2-b]thiophene may be used as conjugated side chains in the synthesis of donor-acceptor copolymers .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : It finds potential applications in the enhancement of power conversion efficiency (PCE) for organic solar cells .

6. Pharmaceutical Therapies

  • Application : The thieno[2,3-b]thiophene moiety has been used in the design of novel pharmaceutical therapies .
  • Method : Its enaminones derivatives are versatile synthons and have a lot of synthetic applications .
  • Results : These derivatives are used in the synthesis of a wide variety of naturally occurring alkaloids and pharmaceutical drugs .

7. Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

  • Application : Fused thiophene systems, such as thieno[3,2-b]thiophene, are found to be compatible in tuning the band gap and display diverse potential applications ranging from OLEDs, OFETs .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not provided in the source .

8. Fluorescent Probes

  • Application : Thieno[3,2-b]thiophene derivatives have been used in the design of fluorescent probes .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not provided in the source .

9. Chalcogen Bonded Cascades

  • Application : Thieno[3,2-b]thiophene derivatives have been used in chalcogen bonded cascades .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not provided in the source .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260;P280;P301+P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

properties

IUPAC Name

thieno[3,2-b]thiophen-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS2.ClH/c8-4-5-3-7-6(10-5)1-2-9-7;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQIZHGWYJUOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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